4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide
CAS No.:
Cat. No.: VC14819109
Molecular Formula: C15H13ClN2O4
Molecular Weight: 320.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN2O4 |
|---|---|
| Molecular Weight | 320.73 g/mol |
| IUPAC Name | 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide |
| Standard InChI | InChI=1S/C15H13ClN2O4/c1-2-22-14-6-4-3-5-12(14)17-15(19)11-8-7-10(16)9-13(11)18(20)21/h3-9H,2H2,1H3,(H,17,19) |
| Standard InChI Key | YSHCIOPMFJYFEF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide (CAS RN: 328258-54-4) has the molecular formula C₁₅H₁₃ClN₂O₄ and a molecular weight of 320.73 g/mol . Its IUPAC name reflects the substitution pattern: the benzamide core features a chlorine atom at position 4, a nitro group at position 2, and an N-linked 2-ethoxyphenyl substituent.
Stereoelectronic Properties
The SMILES notation (O=C(NC=1C=CC=CC1OCC)C2=CC(N(=O)=O)=C(Cl)C=C2) delineates the planar aromatic systems and substituent orientations . The nitro group at position 2 introduces strong electron-withdrawing effects, polarizing the benzene ring and influencing reactivity. The ethoxy group on the phenyl ring contributes steric bulk and moderate electron-donating resonance effects.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃ClN₂O₄ | |
| Molecular Weight | 320.73 g/mol | |
| LogP (Predicted) | 3.2–3.5 (Moderate lipophilicity) | |
| Topological Polar Surface Area | 58.56 Ų |
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis protocol for 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide is documented in the provided sources, analogous benzamide derivatives are typically synthesized via acyl chloride intermediates. For example, 2-chloro-4-nitrobenzoic acid derivatives are reacted with amines in the presence of coupling agents like thionyl chloride . A plausible route involves:
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Nitration of 4-chlorobenzoic acid to introduce the nitro group.
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Conversion to the acyl chloride using thionyl chloride.
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Amidation with 2-ethoxyaniline in a polar aprotic solvent (e.g., DMF or THF) .
Spectroscopic Characterization
Data from related benzamides suggest key spectral features:
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IR Spectroscopy: Stretching vibrations for the amide carbonyl (∼1680 cm⁻¹), nitro group (asymmetric: ∼1520 cm⁻¹; symmetric: ∼1350 cm⁻¹), and aromatic C-Cl (∼750 cm⁻¹) .
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¹H NMR: A singlet for the amide NH proton (δ 10.1–10.8 ppm), aromatic protons (δ 7.2–8.5 ppm), and ethoxy methylene protons (δ 1.3–1.5 ppm for CH₃; δ 3.9–4.1 ppm for OCH₂) .
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¹³C NMR: Carbonyl carbon (δ ∼165 ppm), nitro-substituted aromatic carbons (δ ∼145 ppm), and ethoxy carbons (δ ∼63 ppm for OCH₂; δ ∼15 ppm for CH₃) .
Comparative Analysis with Structural Analogs
Role of Substituent Positioning
Shifting the nitro group from position 2 to 3 (as in CAS RN 328258-54-4) alters electronic distribution and biological activity. For example, 3-nitro analogs show reduced α-glucosidase inhibition compared to 2-nitro derivatives due to weaker enzyme active-site interactions .
Ethoxy vs. Methoxy Substitutions
Replacing the ethoxy group with methoxy in related compounds decreases lipophilicity (ΔLogP ≈ -0.3) but improves aqueous solubility, highlighting a trade-off between bioavailability and potency .
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